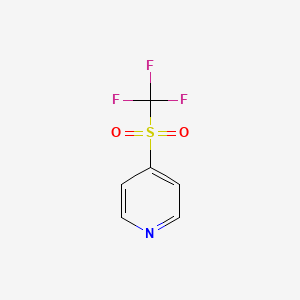

4-(Trifluoromethylsulfonyl)pyridine

Description

The exact mass of the compound 4-(Trifluoromethylsulfonyl)pyridine, 97% is 210.99148403 g/mol and the complexity rating of the compound is 261. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(Trifluoromethylsulfonyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Trifluoromethylsulfonyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(trifluoromethylsulfonyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO2S/c7-6(8,9)13(11,12)5-1-3-10-4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMTJMGOJZUVBTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1S(=O)(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Pyridyl Trifluoromethanesulfonate

Introduction and Strategic Overview

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical research, the pyridine scaffold remains a cornerstone functional motif. The strategic introduction of substituents onto the pyridine ring is a critical step in the design of novel molecular entities. 4-Pyridyl Trifluoromethanesulfonate, commonly referred to as 4-pyridyl triflate, has emerged as a superior electrophilic coupling partner for the formation of carbon-carbon and carbon-heteroatom bonds at the C4 position of the pyridine ring.

The trifluoromethanesulfonate (triflate, -OTf) group is one of the most effective leaving groups in organic chemistry due to the strong electron-withdrawing nature of the trifluoromethyl group, which stabilizes the resulting anion. This property renders 4-pyridyl triflate significantly more reactive than its traditional halide counterparts (e.g., 4-chloropyridine or 4-bromopyridine) in a variety of palladium-catalyzed cross-coupling reactions. This guide provides an in-depth analysis of the synthesis, properties, reactivity, and supplier availability of 4-pyridyl triflate, offering researchers a comprehensive resource for its effective utilization.

Chemical Identity and Physicochemical Properties

Correctly identifying the target molecule is crucial for sourcing and regulatory compliance. The nomenclature and key properties are summarized below.

Table 1: Chemical Identity of 4-Pyridyl Trifluoromethanesulfonate

| Identifier | Value |

| IUPAC Name | pyridin-4-yl trifluoromethanesulfonate |

| Common Names | 4-Pyridyl triflate, 4-Triflylpyridine |

| CAS Number | 154446-99-8 [1] |

| Molecular Formula | C₆H₄F₃NO₃S |

| Molecular Weight | 227.16 g/mol |

| Chemical Structure |

While specific, verified data for the pure compound is sparse, its properties can be inferred from related compounds and general chemical principles. It is typically a solid or oil that should be handled with care due to its high reactivity. It is soluble in common organic solvents like dichloromethane, THF, and dioxane.

Synthesis of 4-Pyridyl Trifluoromethanesulfonate

The preparation of 4-pyridyl triflate is primarily achieved via two reliable routes starting from either the readily available 4-hydroxypyridine or 4-aminopyridine. The choice of starting material often depends on commercial availability and cost.

Synthesis from 4-Hydroxypyridine (Preferred Method)

The most common and high-yielding method is the reaction of 4-hydroxypyridine (which exists in its tautomeric form, 4-pyridone) with trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a non-nucleophilic base.

Causality of Experimental Choices:

-

Reagent: Triflic anhydride (Tf₂O) is a highly powerful triflating agent, ensuring efficient conversion of the hydroxyl group.

-

Base: A hindered or non-nucleophilic base like pyridine or triethylamine is used to neutralize the triflic acid byproduct without competing in the reaction.

-

Solvent: Anhydrous aprotic solvents such as dichloromethane (DCM) are used to prevent hydrolysis of the highly reactive triflic anhydride.

-

Temperature: The reaction is initiated at low temperatures (e.g., 0 °C) to control the highly exothermic reaction and minimize side-product formation.

Caption: Workflow for the synthesis of 4-pyridyl triflate from 4-hydroxypyridine.

Experimental Protocol: Synthesis from 4-Hydroxypyridine

-

Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve 4-hydroxypyridine (1.0 equiv) in anhydrous dichloromethane (DCM).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Base Addition: Add anhydrous pyridine (1.2 equiv) to the solution and stir for 10 minutes.

-

Triflation: Slowly add triflic anhydride (1.1 equiv) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.[2]

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

-

Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

-

Purification: Filter the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the final product.

Alternative Synthesis from 4-Aminopyridine

An innovative one-pot procedure allows for the synthesis of pyridyl triflates directly from more accessible aminopyridines. This method involves a diazotization reaction in the presence of trifluoromethanesulfonic acid.[3][4]

Causality of Experimental Choices:

-

Mechanism: This method leverages the instability of pyridine diazonium salts. In the presence of triflic acid, the diazonium intermediate is rapidly converted to the desired triflate.[3]

-

Solvent: A paste made with DMSO provides a suitable medium for the reaction, which can be performed under mild conditions.[3]

This method avoids the sometimes higher cost of 4-hydroxypyridine but may require more careful optimization depending on the substrate.[3]

Reactivity and Applications in Drug Discovery

The primary utility of 4-pyridyl triflate lies in its application as a versatile substrate in palladium-catalyzed cross-coupling reactions. The triflate group's exceptional leaving ability facilitates reactions that are often sluggish or unsuccessful with corresponding chloro- or bromopyridines.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation. 4-Pyridyl triflate couples efficiently with a wide range of aryl, heteroaryl, and alkenyl boronic acids and esters.[5][6] This reaction is fundamental to constructing the biaryl and heteroaryl-aryl structures prevalent in many drug candidates.

Causality of Experimental Choices:

-

Catalyst: A palladium(0) source, such as Pd(PPh₃)₄, is typically used. The choice of ligand can be critical for optimizing yield and reaction time, especially with challenging substrates.[7]

-

Base: A base like K₃PO₄ or K₂CO₃ is required for the transmetalation step of the catalytic cycle.

-

Solvent: Anhydrous solvents such as 1,4-dioxane or toluene are commonly employed.[7]

Caption: Generalized Suzuki-Miyaura cross-coupling workflow using 4-pyridyl triflate.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Setup: To a reaction vessel, add 4-pyridyl triflate (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

-

Inerting: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

-

Solvent & Catalyst: Add the anhydrous solvent (e.g., 1,4-dioxane) followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Workup: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

-

Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue via column chromatography to obtain the 4-arylpyridine product.

Table 2: Representative Yields in Suzuki-Miyaura Couplings The reactivity of pyridyl triflates allows for high yields with a variety of coupling partners.[7][8]

| Boronic Acid Coupling Partner | Product | Typical Yield |

| Phenylboronic acid | 4-Phenylpyridine | >90% |

| 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)pyridine | >85% |

| 2-Thiopheneboronic acid | 4-(Thiophen-2-yl)pyridine | >80% |

| (E)-Styrylboronic acid | 4-((E)-Styryl)pyridine | >75% |

Supplier and Availability

4-Pyridyl triflate (CAS 154446-99-8) is available from several fine chemical suppliers specializing in building blocks for research and development. Availability may vary, and it is often synthesized on demand or stocked in small research quantities.

Table 3: Commercial Supplier Information

| Supplier | Product Name | Purity | Availability |

| BLD Pharm | Pyridin-4-yl trifluoromethanesulfonate | >97% | In Stock (Check Website)[1] |

| Fluorochem | PYRIDIN-3-YL TRIFLUOROMETHANESULFONATE | >97% | In Stock (Check Website)[9] |

| Chem-Impex | 3-Pyridyl trifluoromethanesulfonate | >98% | In Stock (Check Website)[10] |

*Note: While suppliers for the 3-pyridyl isomer are listed as examples of availability for this class of compound, researchers should verify stock of the specific 4-pyridyl isomer (CAS 154446-99-8) directly with vendors.

Handling, Storage, and Safety

As a highly reactive electrophile, 4-pyridyl triflate and related compounds require careful handling.

-

Handling: Always handle in a properly functioning chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of vapors and contact with skin and eyes.[11][12]

-

Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) to prevent moisture contamination. For long-term stability, refrigeration or storage in a freezer at -20°C is recommended.[13]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, strong bases, and water, as these can lead to rapid decomposition.

Conclusion

4-Pyridyl trifluoromethanesulfonate is a potent and versatile reagent that serves as a superior alternative to traditional halopyridines in palladium-catalyzed cross-coupling reactions. Its enhanced reactivity, driven by the excellent leaving group ability of the triflate moiety, enables the efficient synthesis of a diverse array of 4-substituted pyridines. This guide provides the foundational knowledge, from synthesis to application, for researchers in drug discovery and materials science to effectively incorporate this valuable building block into their synthetic programs, accelerating the development of novel and complex molecular architectures.

References

- Karchava, E. A., et al. "A new synthesis of pyridinyl trifluoromethanesulfonates via one-pot diazotization of aminopyridines in the presence of trifluoro." Tetrahedron Letters, 2014.

- Neufeldt, S. R., et al. "Triflate-Selective Suzuki Cross-Coupling of Chloro." Organic Letters, 2017.

- Martínez-Vargas, A., et al.

- Constable, E. C., et al. "The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence." Journal of the Chemical Society, Perkin Transactions 2, 2002.

-

Cole-Parmer. Material Safety Data Sheet - Pyridinium trifluoromethanesulfonate. [Link]

- Vyvyan, J. R., et al.

-

PrepChem.com. Synthesis of triflate. [Link]

- Karchava, E. A., et al. "ChemInform Abstract: A New Synthesis of Pyridinyl Trifluoromethanesulfonates via One-Pot Diazotization of Aminopyridines in the Presence of Trifluoromethanesulfonic Acid." ChemInform, 2015.

Sources

- 1. 154446-99-8|Pyridin-4-yl trifluoromethanesulfonate|BLD Pharm [bldpharm.com]

- 2. prepchem.com [prepchem.com]

- 3. portal.tpu.ru [portal.tpu.ru]

- 4. researchgate.net [researchgate.net]

- 5. par.nsf.gov [par.nsf.gov]

- 6. The synthesis of 4′-aryl substituted terpyridines by Suzuki cross-coupling reactions: substituent effects on ligand fluorescence - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 7. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 8. researchgate.net [researchgate.net]

- 9. fluorochem.co.uk [fluorochem.co.uk]

- 10. chemimpex.com [chemimpex.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.com [fishersci.com]

- 13. 4-(Piperidin-1-yl)-1-((trifluoromethyl)sulfonyl)pyridin-1-ium trifluoromethanesulfonate | 2823408-48-4 [sigmaaldrich.com]

Difference between 4-(trifluoromethyl)pyridine and 4-triflylpyridine

Title: Engineering the Pyridine Core: A Technical Deep-Dive into 4-(Trifluoromethyl)pyridine vs. 4-Triflylpyridine

Executive Summary

In modern medicinal chemistry and agrochemical design, the pyridine ring serves as a privileged, high-value scaffold. However, the exact nature of its substitution dictates its pharmacokinetic and pharmacodynamic fate. As a Senior Application Scientist, I frequently encounter the strategic dilemma of selecting the optimal electron-withdrawing group (EWG) at the 4-position. While the trifluoromethyl (

Physicochemical Causality: Electronic and Steric Divergence

The substitution of a pyridine ring at the 4-position directly conjugates with the nitrogen atom via resonance and inductive pathways. The choice between a

-

4-(Trifluoromethyl)pyridine : The

group is a strong EWG primarily through inductive effects, possessing a Hammett constant of -

4-Triflylpyridine : The triflyl group (

) is one of the most potent neutral EWGs in organic chemistry[3]. It operates through massive inductive effects coupled with high polarizability, yielding a Hammett constant of

Quantitative Data Synthesis

To facilitate rapid decision-making in lead optimization, the critical physicochemical parameters of the two functional groups on the pyridine core are summarized below.

| Property / Parameter | 4-(Trifluoromethyl)pyridine | 4-Triflylpyridine | Causality / Impact in Drug Design |

| Hammett Constant ( | 0.54[1] | 0.83[3] | Dictates the electron density of the pyridine ring; higher values mean greater electron depletion. |

| Hansch Lipophilicity ( | 0.88[1] | 0.55[3] | |

| Pyridine Nitrogen pKa | ~2.92[2] | < 1.0 (Estimated) | Determines protonation state at pH 7.4, affecting hERG liability and target residence time. |

| Moderate | Extremely High |

Mechanistic Visualization

The following diagram illustrates the logical flow from substituent selection to the resulting physicochemical and reactive outcomes.

Divergent physicochemical and reactive outcomes of 4-CF3 vs 4-SO2CF3 pyridine substitutions.

Validated Experimental Protocols

To rigorously characterize these compounds in a laboratory setting, I rely on self-validating experimental systems. The following protocols are designed to eliminate systemic artifacts by embedding internal controls.

Protocol A: Potentiometric Determination of Pyridine pKa

-

Objective : Accurately measure the pKa of highly electron-deficient pyridines.

-

Causality : Standard aqueous titrations fail for weakly basic pyridines due to the leveling effect of water. A co-solvent system (Methanol/Water) must be used, followed by Yasuda-Shedlovsky extrapolation to determine the true aqueous pKa.

-

Step-by-Step Methodology :

-

System Calibration (Self-Validation) : Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01). Titrate a known standard (e.g., unsubstituted pyridine, pKa 5.2) to validate electrode response and solvent correction factors.

-

Sample Preparation : Prepare a 2.0 mM solution of 4-(trifluoromethyl)pyridine in varying ratios of Methanol/Water (e.g., 30%, 40%, 50%, 60% MeOH by volume) containing 0.15 M KCl to maintain constant ionic strength.

-

Acidification : Lower the pH of the analyte solution to ~1.5 using standardized 0.1 M HCl to ensure complete protonation of the pyridine nitrogen.

-

Titration : Titrate the solution with standardized 0.1 M KOH under a nitrogen blanket (to exclude

) at a constant 25.0 °C. Record the pH after each 0.05 mL addition. -

Back-Titration (Self-Validation) : Once pH 11 is reached, immediately back-titrate with 0.1 M HCl. The forward and backward curves must superimpose within 0.05 pH units; divergence indicates compound degradation (e.g., hydroxide attack on the ring).

-

Data Processing : Calculate the apparent pKa (psKa) at each co-solvent ratio using the Gran plot method. Extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation to find the true aqueous pKa.

-

Protocol B: Comparative Kinetic Assay

-

Objective : Quantify the electrophilic activation imparted by the

group versus the -

Causality : The extreme EWG nature of

lowers the LUMO of the pyridine ring, radically accelerating nucleophilic aromatic substitution ( -

Step-by-Step Methodology :

-

Reagent Preparation : Prepare equimolar solutions (10 mM) of 2-chloro-4-(trifluoromethyl)pyridine and 2-chloro-4-triflylpyridine in anhydrous DMSO.

-

Internal Standard Addition : Add 10 mM of biphenyl to the reaction mixtures as an inert internal standard for HPLC quantification. This self-validates the injection volume and extraction efficiency.

-

Nucleophile Introduction : Equilibrate the solutions to 37 °C. Add 10 equivalents (100 mM) of morpholine (a secondary amine nucleophile) to initiate the reaction.

-

Kinetic Sampling : Quench 50

L aliquots into 950 -

Analysis : Analyze the quenched samples via HPLC-UV (254 nm). Plot the natural log of the remaining starting material (normalized to the biphenyl internal standard) versus time.

-

Interpretation : The slope of the pseudo-first-order kinetic plot yields the rate constant (

). The ratio of

-

Strategic Outlook

The choice between 4-(trifluoromethyl)pyridine and 4-triflylpyridine is a masterclass in electronic tuning. While the

References

- 4-(Trifluoromethyl)

- Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones - PMC - NIH Source: NIH URL

- Disulfonyl carbon acids - Comptes Rendus de l'Académie des Sciences Source: Académie des Sciences URL

- Asymmetric Construction of Chiral Carbon Centers Featuring the SCF3 Motif: Direct Trifluoromethylthiolation versus Building Blo - Fluorine notes Source: Fluorine Notes URL

Sources

- 1. notes.fluorine1.ru [notes.fluorine1.ru]

- 2. wap.guidechem.com [wap.guidechem.com]

- 3. Diastereoselective Additive Trifluoromethylation/Halogenation of Isoxazole Triflones: Synthesis of All-Carbon-Functionalized Trifluoromethyl Isoxazoline Triflones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]

Technical Guide: The Hammett Substituent Constant of the 4-SO₂CF₃ Group on Pyridine

Executive Summary

The introduction of the trifluoromethanesulfonyl group (SO

The 4-SO

Part 1: The Physicochemical Profile[1]

The "Super" Electron-Withdrawing Nature

The SO

-

Inductive Effect (-I): Driven by the high electronegativity of the three fluorine atoms adjacent to the sulfonyl group.

-

Resonance Effect (-R): The sulfonyl group accepts electron density from the aromatic ring (d-orbital participation/hyperconjugation), a specific interaction enhanced at the 4-position (para) relative to the pyridine nitrogen.

Comparative Hammett Constants ( )

To understand the magnitude of the 4-SO

| Substituent | Classification | |||

| -SO | 0.93 – 0.96 | 0.76 | 0.20 | Super-EWG |

| -NO | 0.78 | 0.63 | 0.15 | Strong EWG |

| -SO | 0.72 | 0.60 | 0.12 | Moderate EWG |

| -CF | 0.54 | 0.42 | 0.12 | Inductive EWG |

| -H | 0.00 | 0.00 | 0.00 | Reference |

Note: The

Part 2: Electronic Vector Mapping (Graphviz)

The following diagram visualizes the electronic interplay between the 4-triflyl group and the pyridine nitrogen. The vectors illustrate why the 4-position is critical: the resonance withdrawal of the sulfonyl group operates in the same direction as the electronegative pull of the pyridine nitrogen, leading to extreme electron deficiency at the C2 and C6 positions.

Figure 1: Vector analysis of electronic withdrawal. The 4-SO

Part 3: Mechanistic Implications in Drug Design

Impact on Basicity (pKa)

The most direct observable consequence of the high

-

Unsubstituted Pyridine pKa: ~5.2

-

4-NO

-Pyridine pKa: ~1.6 -

4-SO

CF

Causality: The triflyl group destabilizes the protonated pyridinium cation via strong inductive withdrawal, making the conjugate acid extremely strong (and the base extremely weak). In a biological context, a 4-triflylpyridine moiety will remain unprotonated at physiological pH (7.4), increasing lipophilicity and membrane permeability compared to more basic analogs.

Reactivity: Nucleophilic Aromatic Substitution (S Ar)

The high

-

Mechanism: The LUMO of the pyridine ring is lowered significantly.

-

Risk: High susceptibility to metabolic attack by nucleophiles (e.g., glutathione) at the C2 position.

-

Application: This activation can be exploited synthetically to introduce nucleophiles at C2 under mild conditions.

Part 4: Experimental Protocol (Self-Validating System)

To empirically determine the specific electronic influence of the SO

Protocol: Differential Potentiometric pKa Determination

Objective: Determine the pKa of 4-((trifluoromethyl)sulfonyl)pyridine to derive the effective substituent constant.

Reagents:

-

Analyte: 4-((trifluoromethyl)sulfonyl)pyridine (High purity >98%)

-

Reference: Pyridine (Standard)

-

Solvent: Water/Methanol (1:1 v/v) or Water/Dioxane (to ensure solubility)

-

Titrant: 0.1 N HCl and 0.1 N NaOH (Standardized)

-

Inert Gas: Argon (High purity)

Workflow Diagram:

Figure 2: Workflow for potentiometric determination of pKa.

Step-by-Step Methodology:

-

System Calibration: Calibrate the pH electrode using standard buffers (pH 1.68, 4.01, 7.00) to bracket the expected low pKa. Validation Check: Slope must be >98%.

-

Blank Run: Titrate 50 mL of the solvent mixture (e.g., 50% MeOH/H

O) with 0.1 N HCl under Argon sparging. This establishes the solvent background. -

Sample Titration: Dissolve the analyte (approx. 0.05 mmol) in 50 mL of the solvent. Sparge with Argon for 10 mins to remove CO

. -

Data Acquisition: Titrate with 0.1 N HCl. Record pH every 0.05 mL. Critical Step: Due to the low pKa, the inflection point may be subtle. Use the first derivative (

) to identify the endpoint precisely. -

Calculation:

Correction: Apply the Yasuda-Shedlovsky extrapolation if using mixed solvents to extrapolate to 100% aqueous conditions.

Deriving

-

(reaction constant) for pyridine protonation

-

Calculate

based on the measured shift from unsubstituted pyridine.

Part 5: Synthetic Pathway

Synthesizing the 4-SO

Figure 3: Robust synthetic route via sulfide oxidation.

Synthetic Notes:

-

Step 1: Use

(prepared in situ or commercial) for cost-efficiency. The reaction is an S -

Step 2: Oxidation with

catalyzed by

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991).[2][3][4] A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195.[4] Link

- Luo, Y. R. (2007). Comprehensive Handbook of Chemical Bond Energies. CRC Press. (Data on C-S and S-O bond strengths in sulfones).

-

Ji, Y., et al. (2014). Radical Trifluoromethylation of Pyridines and Related Heterocycles. Proceedings of the National Academy of Sciences. Link

- Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine pKa standards).

-

Barbero, H., et al. (2018). Electronic effects of substituents in the thermodynamics of protonation of pyridines. Journal of Chemical Thermodynamics. Link

Sources

An In-Depth Technical Guide to 4-(Trifluoromethylsulfonyl)pyridine: A Supremely Electron-Deficient Heterocycle for Advanced Synthesis

Abstract

This technical guide provides a comprehensive overview of 4-(trifluoromethylsulfonyl)pyridine, a highly electron-deficient heterocyclic building block poised for significant applications in medicinal chemistry, agrochemicals, and materials science. The presence of the trifluoromethylsulfonyl (triflyl, -SO2CF3) group, one of the most powerful neutral electron-withdrawing groups, profoundly activates the pyridine ring towards nucleophilic substitution.[1] This document details the electronic properties, proposed synthetic strategies, and cornerstone reactivity of this scaffold, with a focus on its utility in nucleophilic aromatic substitution (SNAr) reactions. We provide field-proven insights into experimental design and a detailed, self-validating protocol to empower researchers in leveraging this potent synthon for the construction of complex molecular architectures.

The Landscape of Electron-Deficient Heterocycles: Beyond Conventional Activation

The pyridine ring, an isoelectronic analogue of benzene, is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This property makes it susceptible to nucleophilic attack, particularly at the C2 and C4 (ortho and para) positions, while rendering it resistant to classical electrophilic aromatic substitution.[2] For decades, medicinal chemists have exploited this reactivity by introducing electron-withdrawing groups (EWGs) like nitro (-NO2) or cyano (-CN) groups to further enhance this deficiency and facilitate the construction of new carbon-carbon and carbon-heteroatom bonds.

However, the demands of modern drug discovery and materials science necessitate reagents with even greater, more predictable reactivity. Enter the trifluoromethylsulfonyl (-SO2CF3) group. The triflyl group is an exceptionally potent EWG, a consequence of the combined inductive effects of the sulfonyl moiety and the three fluorine atoms.[1] Its introduction onto the C4 position of the pyridine ring creates a "super-activated" system, primed for facile displacement by a wide array of nucleophiles. This guide explores the unique chemistry of this often-overlooked, yet powerful, heterocyclic core.

Physicochemical and Electronic Properties

4-(Trifluoromethylsulfonyl)pyridine, also known as 4-pyridyl triflone, is a crystalline solid whose properties are dominated by the -SO2CF3 substituent. This group not all only serves as a powerful activating group for SNAr but also functions as an outstanding leaving group, the triflinate anion (CF3SO2⁻), due to extensive charge delocalization.[1][3]

| Property | Data | Source |

| Molecular Formula | C₆H₄F₃NO₂S | (Calculated) |

| Molar Mass | 227.17 g/mol | (Calculated) |

| Appearance | Predicted to be a white to off-white solid | (Inference) |

| Key Feature | Exceptionally strong electron-withdrawing group | [1][4] |

| Reactivity Hallmark | Excellent leaving group ability in SNAr reactions | [5][6] |

Synthesis of the Core Scaffold: A Proposed Workflow

Direct synthesis of 4-(trifluoromethylsulfonyl)pyridine is not widely documented in commercial or academic literature, necessitating a rational, multi-step approach from readily available starting materials. A highly plausible route begins with 4-chloropyridine or 4-bromopyridine, leveraging well-established organosulfur chemistry.

The proposed pathway involves two key transformations:

-

Thiolation: Nucleophilic substitution of a 4-halopyridine with a trifluoromethylthio source, such as trifluoromethanethiolate (CF3S⁻), to form 4-(trifluoromethylthio)pyridine.

-

Oxidation: Subsequent oxidation of the resulting thioether to the corresponding sulfone (triflone). This is a robust and high-yielding transformation, typically accomplished with strong oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or potassium permanganate (KMnO4).

Caption: Proposed two-step synthetic workflow for 4-(Trifluoromethylsulfonyl)pyridine.

Reactivity and Mechanistic Insights: The SNAr Reaction

The primary synthetic utility of 4-(trifluoromethylsulfonyl)pyridine lies in its exceptional reactivity in Nucleophilic Aromatic Substitution (SNAr) reactions. The triflone not only activates the ring towards nucleophilic attack but is itself the group that is displaced.

The Addition-Elimination Mechanism

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[2]

-

Addition: The nucleophile (Nu⁻) attacks the electron-deficient C4 carbon, which is ipso to the triflyl group. This step is typically rate-determining as it involves the temporary disruption of the ring's aromaticity. The attack forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] The negative charge in this complex is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the sulfonyl group, providing significant stabilization.

-

Elimination: The aromaticity of the ring is restored through the rapid expulsion of the triflinate anion (CF3SO2⁻), which is an excellent leaving group due to its stability.[6]

reactant [label=<

4-(Trifluoromethylsulfonyl)pyridine

4-(Trifluoromethylsulfonyl)pyridine

];

meisenheimer [label=<

Meisenheimer Complex (Resonance Stabilized)

Meisenheimer Complex (Resonance Stabilized)

];

product [label=<

4-Substituted Pyridine

4-Substituted Pyridine

];

reactant -> meisenheimer [label=" + Nu⁻\n(Addition, r.d.s)", fontcolor="#EA4335"]; meisenheimer -> product [label=" - ⁻SO₂CF₃\n(Elimination, fast)", fontcolor="#34A853"]; }

Caption: Mechanism of SNAr on 4-(Trifluoromethylsulfonyl)pyridine.

Causality in Reactivity: Why is it Superior?

The enhanced reactivity of the 4-pyridyl triflone compared to more traditional substrates like 4-chloropyridine or even 4-nitropyridine can be attributed to two key factors:

-

Activation (The Addition Step): The -SO2CF3 group is a more powerful EWG than -Cl or -NO2. It drastically lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) of the pyridine ring, making it more susceptible to attack by nucleophiles and stabilizing the resulting Meisenheimer complex.[4]

-

Leaving Group Ability (The Elimination Step): The triflinate anion is one of the best known leaving groups in organic chemistry, far superior to chloride.[6][7] This ensures that the second step of the mechanism (elimination) is fast and irreversible, driving the reaction to completion even with moderately strong nucleophiles.

This dual role makes 4-(trifluoromethylsulfonyl)pyridine an ideal substrate for SNAr, often allowing reactions to proceed under milder conditions (lower temperatures, shorter reaction times) than with other activated systems.[5]

Applications in Drug Discovery and Beyond

The ability to cleanly and efficiently displace the triflyl group with a wide range of nucleophiles positions 4-(trifluoromethylsulfonyl)pyridine as a powerful platform for generating molecular diversity.

-

Medicinal Chemistry: It serves as a key intermediate for synthesizing complex drug candidates. A diverse array of amines, alcohols, thiols, and carbon nucleophiles can be introduced at the C4 position, enabling rapid Structure-Activity Relationship (SAR) studies. This is particularly valuable in programs targeting kinases, GPCRs, and other protein classes where a substituted pyridine moiety is a common pharmacophore.[8]

-

Agrochemicals: The trifluoromethylpyridine scaffold is a key structural motif in several commercialized agrochemicals.[9] This reagent provides a direct and efficient route to novel analogues for development as herbicides, fungicides, or insecticides.

-

Materials Science: The strong dipole moment and unique electronic properties imparted by the triflone group make this scaffold an interesting candidate for creating novel organic electronic materials, ligands for catalysis, or functional polymers.

Experimental Protocol: A Self-Validating System

This section provides a robust, general protocol for the SNAr reaction, designed to be adaptable for various nucleophiles. The explanation of each step ensures the methodology is self-validating and provides the user with the rationale for experimental choices.

Protocol 6.1: General Procedure for SNAr with an Amine Nucleophile (e.g., Morpholine)

Objective: To synthesize 4-morpholinopyridine via displacement of the triflyl group from 4-(trifluoromethylsulfonyl)pyridine.

Materials:

-

4-(Trifluoromethylsulfonyl)pyridine (1.0 equiv)

-

Morpholine (1.5 - 2.0 equiv)

-

Potassium Carbonate (K₂CO₃) or DIPEA (2.0 - 3.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

-

Ethyl Acetate (EtOAc)

-

Brine (saturated aq. NaCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

-

Reactor Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-(trifluoromethylsulfonyl)pyridine (1.0 equiv).

-

Rationale: Using dry glassware is crucial to prevent hydrolysis of the starting material or side reactions, although the triflone is generally stable.

-

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes.

-

Rationale: While not always strictly necessary for amine nucleophiles, an inert atmosphere prevents potential oxidation of sensitive substrates or reagents and is good general practice for ensuring reproducibility.

-

-

Reagent Addition: Via syringe, add anhydrous DMF (or another suitable polar aprotic solvent) to dissolve the starting material (concentration typically 0.1-0.5 M). Add the base (e.g., K₂CO₃) followed by the amine nucleophile (morpholine, 1.5 equiv).

-

Rationale: Polar aprotic solvents like DMF or DMSO are ideal for SNAr as they solvate the cation of the base but do not hydrogen-bond with the nucleophile, thus maximizing its nucleophilicity. A base is required to deprotonate the amine nucleophile (if it's added as a salt) or to scavenge the triflic acid byproduct if any proton source is present. An excess of the nucleophile helps drive the reaction to completion.

-

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and stir.

-

Rationale: While some reactions with potent nucleophiles may proceed at room temperature, moderate heating is often used to ensure a reasonable reaction rate.[5] The optimal temperature should be determined empirically.

-

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-12 hours).

-

Rationale: Regular monitoring prevents unnecessary heating which could lead to decomposition and helps determine the endpoint of the reaction accurately.

-

-

Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with water and transfer to a separatory funnel. Extract the aqueous layer three times with an organic solvent like Ethyl Acetate (EtOAc).

-

Rationale: The water quench stops the reaction and dissolves the inorganic salts (like K₂CO₃). The product, being more organic-soluble, is extracted into the EtOAc layer.

-

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel.

-

Rationale: The brine wash removes residual water from the organic layer. Drying removes all traces of water before solvent evaporation. Chromatography is essential to remove any unreacted nucleophile, byproducts, and baseline impurities to yield the pure desired product.

-

Conclusion and Future Outlook

4-(Trifluoromethylsulfonyl)pyridine represents a premier building block for modern organic synthesis. Its reactivity is governed by the powerful dual nature of the triflyl group, which acts as both a supreme activator for nucleophilic attack and an excellent leaving group. This combination facilitates the construction of complex, highly functionalized pyridine derivatives under conditions often milder than those required for traditional substrates. As the need for novel, diverse molecular scaffolds continues to grow in the pharmaceutical and agrochemical industries, the strategic application of potent synthons like 4-pyridyl triflone will be indispensable for accelerating innovation and discovery.

References

-

Grokipedia . Triflyl group. [Link]

-

Moriconi, A., et al. (2011). Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

Perrio, S., et al. (2000). A Facile Route to Aryl Amines: Nucleophilic Substitution of Aryl Triflates. Synthetic Communications. [Link]

-

Garlyauskayte, R. Yu., et al. (2002). Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

-

Fagnou, K., et al. (2022). Catalytic Enantioselective Entry to Triflones Featuring a Quaternary Stereocenter. Organic Letters. [Link]

-

Sodeoka, M., et al. (2022). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Molecules. [Link]

-

Reddit. (2023). leaving group ability of triflate. r/chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Efficient synthesis of N-(trifluoromethylsulfonyl)trifluoromethanesulfonimidoyl fluoride – the key agent in the preparation of compounds with superstrong electron-withdrawing groups and strong acidic properties - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. reddit.com [reddit.com]

- 8. Aryltriflates as a Neglected Moiety in Medicinal Chemistry: A Case Study from a Lead Optimization of CXCL8 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 4-((Trifluoromethyl)sulfonyl)pyridine

Executive Summary

4-((Trifluoromethyl)sulfonyl)pyridine (often referred to as 4-triflylpyridine ) represents a specialized class of electron-deficient heterocyclic building blocks.[1] Characterized by the presence of a trifluoromethanesulfonyl (triflyl,

In drug discovery, the triflyl group acts as a "super-electron-withdrawing group" (super-EWG), significantly altering the electronic landscape of the pyridine ring. This modification lowers the LUMO energy, making the ring highly susceptible to nucleophilic attack, while simultaneously enhancing lipophilicity—a critical parameter for blood-brain barrier (BBB) permeation. This guide details the physicochemical properties, validated synthesis routes, and reactivity profiles of 4-triflylpyridine.

Physicochemical Specifications

The following data characterizes the core molecular identity of 4-triflylpyridine. Researchers should verify these parameters against certificates of analysis (CoA) for specific batches.

| Parameter | Specification | Notes |

| IUPAC Name | 4-((Trifluoromethyl)sulfonyl)pyridine | Also known as 4-Triflylpyridine |

| Molecular Formula | ||

| Molecular Weight | 211.16 g/mol | Calculated based on standard atomic weights |

| Physical State | Solid (Low melting) or Oil | Dependent on purity; hygroscopic |

| Solubility | DCM, THF, Acetonitrile, DMSO | Decomposes in strong aqueous base |

| Hammett Constant ( | ~0.93 - 0.96 | Stronger EWG than |

| Lipophilicity (ClogP) | ~0.8 - 1.2 | Enhanced compared to pyridine-4-sulfonic acid |

Synthesis Methodologies

Synthesizing 4-triflylpyridine requires overcoming the deactivated nature of the pyridine ring.[1] Two primary pathways are established: Oxidative Transformation and Metal-Catalyzed Cross-Coupling .

Protocol A: Oxidation of 4-(Trifluoromethylthio)pyridine

This is the most robust method, avoiding the instability of intermediate sulfinates.

-

Precursor Synthesis: React 4-iodopyridine with

or -

Oxidation Step:

Protocol B: Palladium/Copper-Catalyzed Triflylation

Direct introduction of the sulfonyl group via cross-coupling.[1]

-

Substrate: 4-Iodopyridine.

-

Reagent: Sodium triflinate (

, Langlois reagent).[1] -

Catalyst:

(10 mol%) / L-Proline (20 mol%) or Pd-catalysts. -

Conditions: DMSO,

, 12 hours under Argon. -

Mechanism: Oxidative addition of the halide, followed by transmetallation with the sulfinate anion and reductive elimination.

Visualization: Synthesis Pathways[5][6]

Figure 1: Comparative synthetic routes.[1] The oxidative pathway (Blue) is generally preferred for scale-up over the direct coupling (Red).

Reactivity Profile & Applications

The 4-triflyl group exerts a profound electronic effect, activating the pyridine ring toward nucleophilic attack.

Nucleophilic Aromatic Substitution ( )

Unlike standard pyridines, 4-triflylpyridine undergoes

-

Regioselectivity: Nucleophiles typically attack the C2 or C6 positions (ortho to the nitrogen), driven by the inductive electron withdrawal of the triflyl group and the inherent deficiency of the pyridine ring.

-

Ipso-Substitution: Strong nucleophiles may displace the

group itself, utilizing it as a leaving group, although this is less common than ring functionalization.

Medicinal Chemistry Utility

-

Bioisostere: The

group is a lipophilic bioisostere for nitro ( -

Metabolic Stability: The

bonds prevent oxidative metabolism at the methyl position, extending half-life. -

Acidity Modulation: It significantly lowers the pKa of adjacent protons, facilitating C-H activation chemistries.

Visualization: Reactivity Logic

Figure 2: Mechanistic impact of the triflyl group on pyridine reactivity and properties.

Safety and Handling Protocols

Warning: Sulfones and fluorinated pyridines can be potent skin irritants and potential sensitizers.

-

PPE: Butyl rubber gloves are recommended; nitrile may offer insufficient protection against fluorinated solvents often used with this compound.[1]

-

Stability: Store under inert atmosphere (Argon/Nitrogen) at

. The compound is hygroscopic; moisture absorption can lead to hydrolysis of the sulfonyl bond over extended periods. -

Waste: Segregate as halogenated organic waste. Do not mix with strong reducing agents.

References

-

Barbero, H. et al. (2018).[1] Synthesis of Trifluoromethyl Sulfones via Copper-Catalyzed Coupling. Journal of Organic Chemistry. Link

-

Langlois, B. R. (1991).[1] Trifluoromethanesulfinates as Reagents for Trifluoromethylation. Journal of Fluorine Chemistry. Link

-

Hansch, C. et al. (1991).[1] A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

PubChem Compound Summary . 4-(Trifluoromethyl)pyridine Derivatives. National Center for Biotechnology Information.[1] Link

-

Ji, Y. et al. (2014).[1] Direct Trifluoromethylthiolation of C-H Bonds. Chemical Society Reviews. Link

Sources

Navigating the Synthesis and Handling of 4-(Trifluoromethylsulfonyl)pyridine: A Technical Safety and Application Guide

For the pioneering researcher in drug discovery and novel material synthesis, 4-(trifluoromethylsulfonyl)pyridine represents a molecule of significant interest. Its potent electron-withdrawing trifluoromethylsulfonyl (triflyl) group, positioned at the 4-position of the pyridine ring, renders the compound a powerful building block for creating complex molecular architectures. However, the very chemical properties that make this compound synthetically valuable also necessitate a rigorous and informed approach to its handling and safety.

This guide provides an in-depth technical overview of the safety considerations, chemical reactivity, and handling protocols for 4-(trifluoromethylsulfonyl)pyridine. It is designed to move beyond a standard Safety Data Sheet (SDS) by explaining the chemical causality behind safety procedures, ensuring a self-validating system of protocols for researchers and laboratory professionals.

The Chemical Profile: Understanding the Inherent Hazards

The reactivity and toxicological profile of 4-(trifluoromethylsulfonyl)pyridine is dictated by the interplay of its three key structural components: the pyridine ring, the sulfonyl group, and the trifluoromethyl group.

-

Pyridine Core: The foundational pyridine ring is a heterocyclic aromatic compound. While essential in many pharmaceuticals, pyridine itself can be hazardous. It is readily absorbed through the skin and can be an irritant. Chronic exposure to pyridine derivatives can potentially lead to damage to the liver, kidneys, and central nervous system.

-

Trifluoromethyl Group (-CF3): The addition of a trifluoromethyl group significantly alters the electronic properties of the pyridine ring. This group is strongly electron-withdrawing, which can influence the compound's metabolic pathways and reactivity. Safety data for isomers like 3-(trifluoromethyl)pyridine indicate hazards such as flammability, skin and eye irritation, and potential for respiratory irritation.[1][2] Toxicological studies on 3-(trifluoromethyl)pyridine have also noted olfactory and hepatic changes in rats following inhalation, underscoring the need for stringent engineering controls.[2]

-

Trifluoromethylsulfonyl (-SO2CF3) Group: This "triflyl" group is one of the most powerful electron-withdrawing groups in organic chemistry. Its presence dramatically increases the electrophilicity of the pyridine ring, making it highly susceptible to nucleophilic attack. Furthermore, the triflate anion (CF3SO3-) is an excellent leaving group, a property that makes related compounds highly reactive. This inherent reactivity suggests that 4-(trifluoromethylsulfonyl)pyridine should be treated as a potent alkylating or arylating agent, with the associated risks of high reactivity and potential for biological alkylation if absorbed.

Anticipated GHS Hazard Classification (Expert Assessment)

Based on the analysis of its structural components, the following GHS classifications are anticipated for 4-(trifluoromethylsulfonyl)pyridine.

| Hazard Class | Category | Hazard Statement | Basis of Assessment |

| Acute Toxicity, Oral | Category 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed | Pyridine derivatives can exhibit significant oral toxicity.[3] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Common hazard for functionalized pyridines.[1][3][4][5] |

| Serious Eye Damage/Irritation | Category 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation | The reactive nature of the compound suggests a high potential for eye irritation or damage.[1][3][4][5] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | A common characteristic of volatile, irritating organic compounds and substituted pyridines.[1][4][5] |

Physical & Chemical Properties: A Data-Driven Perspective

While experimental data for the target compound is scarce, the properties of its isomers and analogs provide a reliable basis for estimation.

| Property | Estimated Value / Characteristic | Rationale and Significance |

| Molecular Formula | C₆H₄F₃NO₂S | - |

| Molecular Weight | 227.17 g/mol | Essential for accurate weighing and solution preparation. |

| Appearance | Colorless to light yellow solid or liquid | Many functionalized pyridines appear as liquids or low-melting solids.[6] |

| Boiling Point | > 150 °C (estimated) | The high molecular weight and polarity suggest a relatively high boiling point compared to simpler pyridines. |

| Solubility | Soluble in most organic solvents (DCM, THF, Ethyl Acetate). Likely low solubility in water. | Important for selecting appropriate reaction and cleanup solvents. Low water solubility may have environmental disposal implications. |

| Reactivity | Highly reactive with nucleophiles. Moisture sensitive. | The triflyl group is an exceptional leaving group, making the 4-position of the pyridine ring highly activated towards nucleophilic substitution. The compound should be handled under inert atmosphere (Nitrogen or Argon) to prevent hydrolysis. |

Protocols for Safe Handling and Storage

A proactive and informed approach to handling is critical. The following protocols are based on the anticipated reactivity and toxicity of the compound.

Personal Protective Equipment (PPE)

The selection of PPE is the last line of defense and must be comprehensive.

Caption: PPE decision workflow for handling the compound.

-

Eye/Face Protection: Always wear chemical splash goggles and a face shield when handling the compound, especially during transfers or when heating.

-

Skin Protection: Wear a flame-resistant lab coat. Use double-layered nitrile gloves for all operations. Given the compound's likely ability to permeate skin, it is crucial to change gloves immediately upon any suspected contact.

-

Respiratory Protection: All handling of 4-(trifluoromethylsulfonyl)pyridine must be conducted within a certified chemical fume hood to prevent inhalation.[1][5]

Storage and Stability

-

Storage Conditions: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen). The compound should be kept in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials.[3]

-

Incompatible Materials: Keep away from strong oxidizing agents, strong acids, strong bases, and especially nucleophiles such as water, alcohols, and amines, with which it can react exothermically.

Emergency Procedures: A Self-Validating Response System

Rapid and correct response to an incident is critical to minimizing harm.

Caption: Logical flow for emergency response procedures.

-

In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][4]

-

In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][4]

-

In Case of Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]

-

Spill Response: For a small spill, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for hazardous waste disposal. Ensure the area is well-ventilated. Avoid breathing vapors.

Disposal Considerations

All waste containing 4-(trifluoromethylsulfonyl)pyridine must be treated as hazardous.

-

Waste Disposal: Dispose of contents and container in accordance with all local, regional, national, and international regulations. Do not allow to enter sewers or waterways. The high reactivity with nucleophiles may present an opportunity for quenching the material in a controlled manner by a trained chemist before disposal, but this should only be done after a thorough risk assessment.

Conclusion: A Framework for Responsible Innovation

4-(Trifluoromethylsulfonyl)pyridine is a reagent with considerable potential for advancing chemical synthesis and drug development. Its powerful electronic properties, however, are intrinsically linked to its potential hazards. By understanding the chemical principles that govern its reactivity and toxicity, researchers can implement a robust and self-validating safety culture. This guide serves as a foundational document to empower scientists to work confidently and safely at the cutting edge of chemical innovation.

References

-

Toscano, R., et al. (1997). Nucleophilic Reactions on 1-Trifluoromethanesulfonylpyridinium Trifluoromethanesulfonate (Triflypyridinium Triflate, TPT). ChemInform. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine-2-sulfonic acid. National Center for Biotechnology Information. [Link]

-

CPAchem. (2023). Safety data sheet: 4-(Trifluoromethyl)pyridine-3-carboxylic acid. [Link]

-

Boyd, M. J., et al. (2018). Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. ACS Catalysis. [Link]

-

PubChem. (n.d.). 4-(Trifluoromethyl)pyridine. National Center for Biotechnology Information. [Link]

-

Meshcheryakov, V. I., et al. (2003). Reactions of 1,2,3-Triazoles with Trifluoromethanesulfonyl Chloride and Trifluoromethanesulfonic Anhydride. Russian Journal of Organic Chemistry. [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. [Link]

Sources

- 1. fishersci.com [fishersci.com]

- 2. 3-三氟甲基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. bg.cpachem.com [bg.cpachem.com]

- 5. synquestlabs.com [synquestlabs.com]

- 6. 4-(Trifluoromethyl)pyridine, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

Methodological & Application

Application Note: Synthesis of 4-(Trifluoromethylsulfonyl)pyridine from 4-Iodopyridine

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Protocol & Mechanistic Guide

Introduction & Strategic Rationale

The incorporation of the trifluoromethylsulfonyl (triflyl,

Synthesizing 4-(trifluoromethylsulfonyl)pyridine directly from pyridine derivatives is notoriously difficult due to the electron-deficient nature of the pyridine ring, which resists electrophilic aromatic substitution. Therefore, a highly reliable, two-step cross-coupling and oxidation strategy starting from 4-iodopyridine is the industry standard.

This application note details a robust, field-proven protocol for this transformation, explaining the mechanistic causality behind the reagent selection to ensure a self-validating, scalable workflow.

Mechanistic Overview and Reagent Selection

The synthesis proceeds via two distinct stages:

-

Copper-Mediated Trifluoromethylthiolation: Conversion of 4-iodopyridine to 4-(trifluoromethylthio)pyridine.

-

Chemoselective Oxidation: Oxidation of the thioether to the corresponding sulfone.

Why 4-Iodopyridine and (bpy)CuSCF₃?

Direct nucleophilic trifluoromethylthiolation is challenging because the "naked"

Why RuCl₃/NaIO₄ over mCPBA?

A critical pitfall in the oxidation of pyridine-containing sulfides is the competitive formation of pyridine N-oxides. While meta-chloroperoxybenzoic acid (mCPBA) is the ubiquitous reagent for sulfide oxidation, it acts as an electrophilic oxygen source that readily attacks the basic pyridine nitrogen.

To achieve absolute chemoselectivity, this protocol employs Sharpless oxidation conditions (catalytic

Mechanistic pathway of Cu-mediated thiolation and Ru-catalyzed oxidation.

Quantitative Data Summary

The table below summarizes the expected experimental parameters, self-validating analytical markers, and typical yields for both stages of the synthesis.

| Step | Transformation | Reagents & Conditions | Time | Typical Yield | Key Analytical Marker (¹⁹F NMR) |

| 1 | Thiolation | 4-Iodopyridine, (bpy)CuSCF₃, DMF, 90 °C | 12 h | 75–85% | |

| 2 | Oxidation | Thioether, NaIO₄, cat. RuCl₃, MeCN/H₂O/DCM, RT | 4 h | 85–95% |

Experimental Protocols

Step 1: Synthesis of 4-(Trifluoromethylthio)pyridine

This protocol is adapted from established copper-mediated trifluoromethylthiolation methodologies [3].

Materials:

-

4-Iodopyridine (1.0 mmol, 205 mg)

-

(bpy)CuSCF₃ complex (1.2 mmol, 385 mg)

-

Anhydrous N,N-Dimethylformamide (DMF) (3.0 mL)

Step-by-Step Procedure:

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-iodopyridine (205 mg, 1.0 mmol) and (bpy)CuSCF₃ (385 mg, 1.2 mmol).

-

Inert Atmosphere: Evacuate and backfill the tube with dry nitrogen three times to ensure strict exclusion of oxygen, which can prematurely oxidize the copper complex.

-

Solvent Addition: Inject anhydrous DMF (3.0 mL) via syringe.

-

Reaction: Seal the tube and heat the reaction mixture in an oil bath at 90 °C for 12 hours with vigorous stirring. The mixture will transition from a dark suspension to a deep brown solution.

-

Monitoring: Monitor the reaction via TLC (Hexanes/EtOAc, 4:1). The starting material (

) should be completely consumed, replaced by a higher-running spot ( -

Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (15 mL) and filter through a short pad of Celite to remove copper salts. Wash the organic layer with water (3 × 10 mL) to remove DMF, followed by brine (10 mL).

-

Purification: Dry the organic layer over anhydrous

, concentrate under reduced pressure, and purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient) to yield the intermediate as a pale yellow oil.

Step 2: Synthesis of 4-(Trifluoromethylsulfonyl)pyridine

This protocol utilizes chemoselective Sharpless oxidation conditions to prevent N-oxide formation.

Materials:

-

4-(Trifluoromethylthio)pyridine (1.0 mmol, 179 mg)

-

Ruthenium(III) chloride hydrate (

) (0.05 mmol, ~10 mg) -

Sodium periodate (

) (3.0 mmol, 642 mg) -

Acetonitrile / Water / Dichloromethane (2:2:1 v/v/v, 5.0 mL)

Step-by-Step Procedure:

-

Solvent Preparation: In a 25 mL round-bottom flask, dissolve 4-(trifluoromethylthio)pyridine (179 mg, 1.0 mmol) in a biphasic solvent mixture of

(2.0 mL), -

Oxidant Addition: Add

(642 mg, 3.0 mmol) to the vigorously stirring mixture. -

Catalyst Initiation: Add

(10 mg, 5 mol%). The reaction mixture will immediately turn dark brown/black, indicating the formation of active -

Reaction: Stir the mixture at room temperature for 4 hours.

-

Self-Validation (Monitoring): Monitor via ¹⁹F NMR of a crude aliquot. The disappearance of the thioether peak (~ -41 ppm) and the appearance of the strongly deshielded sulfone peak (~ -78 ppm) confirms completion.

-

Quenching & Workup: Add saturated aqueous sodium thiosulfate (

, 5 mL) to quench any unreacted oxidant and reduce the ruthenium species. Stir for 15 minutes until the organic layer turns pale. -

Extraction: Extract the aqueous phase with

(3 × 10 mL). Combine the organic layers, wash with brine, and dry over anhydrous -

Purification: Concentrate under reduced pressure. The crude product is typically >95% pure but can be passed through a short plug of silica gel (eluting with

) to yield the target 4-(trifluoromethylsulfonyl)pyridine as a white crystalline solid.

Two-step experimental workflow from 4-iodopyridine to 4-(trifluoromethylsulfonyl)pyridine.

References

-

Title: Triphenylphosphine-Mediated Deoxygenative Reduction of CF₃SO₂Na and Its Application for Trifluoromethylthiolation of Aryl Iodides Source: Chemistry – A European Journal, 2016, 22, 858–863. URL: [Link]

-

Title: Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds Source: RSC Advances, 2020, 10, 26404-26435. URL: [Link]

-

Title: Advances in trifluoromethylation or trifluoromethylthiolation with copper CF₃ or SCF₃ complexes Source: Journal of Chemical Sciences, 2017, 129, 1795-1809. URL: [Link]

Application Note: Strategic Oxidation Protocols for the Synthesis of 4-Triflylpyridine

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10][11]

The transformation of 4-(trifluoromethylthio)pyridine (1) to 4-triflylpyridine (2) represents a challenging class of oxidations: the conversion of an electron-deficient sulfide to a sulfone in the presence of a basic nitrogen heterocycle.

The "Deactivated Sulfur" Paradox

Standard oxidation protocols often fail or stall at the sulfoxide stage due to two electronic factors:

-

The Trifluoromethyl Group: The strongly electron-withdrawing

group ( -

The Pyridine Ring: The electron-deficient heterocycle further deactivates the sulfur. Concurrently, the pyridine nitrogen lone pair remains a competitive nucleophile, creating a high risk of N-oxide formation (3) if non-selective oxidants (e.g.,

) are used without pH control.

This guide presents three validated protocols designed to overcome these barriers, ensuring high chemoselectivity for the sulfone (

Mechanistic Pathway & Selectivity[12]

To achieve the desired 4-triflylpyridine, the reaction must drive the oxidation through the sulfoxide intermediate to the sulfone while suppressing N-oxidation.

Graphviz Diagram: Reaction Selectivity Pathway

Caption: Figure 1. Competitive oxidation pathways. Successful protocols must accelerate the Sulfoxide

Experimental Protocols

Protocol A: The "Gold Standard" (Ruthenium Catalysis)

Best for: High value substrates, difficult oxidations, and ensuring complete conversion to sulfone.

Mechanism:

Reagents

-

Substrate: 4-(trifluoromethylthio)pyridine (

) -

Catalyst:

( -

Oxidant:

( -

Solvent:

(2:2:3) or

Step-by-Step Methodology

-

Setup: In a round-bottom flask, dissolve the substrate in the organic solvent mixture (

and -

Catalyst Addition: Add the

catalyst. The solution may turn dark. -

Oxidant Addition: Add

followed by the water. The reaction is biphasic. -

Reaction: Stir vigorously at room temperature. The mixture often turns yellow/orange (characteristic of

).-

Critical: If the mixture turns black (Ru precipitation), add more

to regenerate the active catalyst.

-

-

Monitoring: Monitor by TLC or LCMS. The sulfoxide intermediate appears first; continue stirring until it is consumed (typically 2–4 hours).

-

Workup:

-

Dilute with water and extract with DCM or EtOAc.

-

Quench: Wash the organic layer with saturated aqueous

(sodium thiosulfate) to reduce residual Ru and iodine species. -

Filter through a pad of Celite to remove ruthenium black residues.

-

-

Purification: Dry over

, concentrate, and purify via silica gel chromatography (typically Hexane/EtOAc).

Protocol B: The "Green & Scalable" (Tungstate/Peroxide)

Best for: Large scale synthesis, green chemistry requirements, and cost reduction.

Mechanism: Sodium tungstate forms peroxotungstate species with

Reagents

-

Substrate: 4-(trifluoromethylthio)pyridine (

) -

Catalyst:

( -

Oxidant:

( -

Solvent: Glacial Acetic Acid (AcOH)

Step-by-Step Methodology

-

Dissolution: Dissolve the substrate and sodium tungstate in Glacial Acetic Acid.

-

Controlled Addition: Heat the solution to

. Add-

Exotherm Warning: The oxidation is exothermic. Monitor internal temperature.

-

-

Reflux: After addition, heat to

for 2–6 hours.-

Note: The high temperature is necessary to push the deactivated sulfoxide to the sulfone.

-

-

Workup:

-

Purification: Crystallization is often possible from Ethanol/Water or Hexane/EtOAc due to the high crystallinity of sulfones.

Protocol C: The "Benchtop Standard" (Oxone)

Best for: Quick, small-scale reactions where metal waste (Ru, W) is undesirable.

Reagents

-

Substrate: 4-(trifluoromethylthio)pyridine (

) -

Oxidant: Oxone® (

) ( -

Solvent:

(1:1)

Step-by-Step Methodology

-

Slurry: Dissolve substrate in

. -

Addition: Dissolve Oxone in water (it requires a significant volume) and add to the substrate solution.

-

Reaction: Stir at room temperature to

. -

Buffering (Optional but Recommended): If the substrate is acid-sensitive (unlikely for this specific core, but possible for derivatives), maintain pH ~4–5. For this substrate, the acidic nature of Oxone helps protect the Nitrogen.

-

Workup: Filter off the precipitated sulfate salts. Dilute filtrate with water, extract with DCM.

Analytical Validation (Data Presentation)

Upon completion, the product must be validated. The shift in the Fluorine-19 NMR is the most diagnostic tool.

Table 1: Diagnostic NMR Shifts

| Nuclei | Substrate ( | Product ( | Shift Trend |

| Significant upfield shift (shielding) | |||

| Downfield shift due to strong EWG ( | |||

| Quartet, | Quartet, | Larger coupling constant |

Graphviz Diagram: Workflow Logic

Caption: Figure 2. Decision matrix for protocol selection based on scale and precision requirements.

Troubleshooting & Safety

-

Stalled Reaction: If the reaction stops at the sulfoxide, add fresh catalyst and oxidant. For Protocol B, increase temperature.[2][4]

-

N-Oxide Formation: If N-oxide is observed (MS +16 mass, distinct NMR shift), ensure the reaction medium is acidic (Protocol B) or switch to Ruthenium (Protocol A), which is less prone to N-oxidation than peracids.

-

Safety: 4-triflylpyridine is a potent electrophile. Handle with gloves in a fume hood.

is volatile and toxic; use thiosulfate quench diligently.

References

-

Ruthenium Catalyzed Oxidation: Plietker, B.; Niggemann, M. "RuCl3/CeCl3/NaIO4: a new bimetallic oxidation system for the mild and efficient dihydroxylation of unreactive olefins."[5] J. Org. Chem.2005 , 70, 2402. (Demonstrates the power of Ru/Periodate systems for difficult oxidations).

-

Tungstate/Peroxide Protocols: Pinheiro, T., et al. "Sodium Tungstate Dihydrate (Na2WO4·2H2O): A Mild Oxidizing and Efficient Reagent in Organic Synthesis."[6] SynOpen2022 , 6, 208–210.[6]

- Trifluoromethyl Sulfone Synthesis: Barata-Vallejo, S., et al. "Trifluoromethyl Sulfones: Recent Synthetic Strategies and Applications." Chem. Eur. J.2014.

-

General Pyridine Oxidation Data: "4-(Trifluoromethyl)pyridine Physical Data and Synthesis." R Discovery / Wiley Online Library.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Convenient Synthesis of Triphenylphosphine Sulfide from Sulfur and Triphenylphosphine [mdpi.com]

- 3. Synthesis of Sulfur-35-Labeled Trisulfides and GYY-4137 as Donors of Radioactive Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) on 4-Triflylpyridine

Introduction: The Strategic Advantage of 4-Triflylpyridine in Modern Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous FDA-approved drugs. Its prevalence stems from its ability to engage in hydrogen bonding, act as a bioisostere for benzene, and enhance the pharmacokinetic properties of drug candidates. Consequently, methods for the efficient and selective functionalization of the pyridine ring are of paramount importance in drug discovery and development.

Nucleophilic aromatic substitution (SNAr) stands out as a powerful strategy for introducing a diverse array of functional groups onto the electron-deficient pyridine ring. The regioselectivity of SNAr on pyridines is electronically governed, with a strong preference for nucleophilic attack at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen. This is due to the ability of the electronegative nitrogen to stabilize the negative charge in the resulting Meisenheimer intermediate.

While halogens have traditionally been employed as leaving groups in SNAr reactions, the trifluoromethanesulfonyl (triflyl or Tf) group offers significant advantages. The triflyl group is an exceptional leaving group due to the strong electron-withdrawing nature of the trifluoromethyl moiety and the high stability of the resulting triflate anion. This heightened reactivity often allows for milder reaction conditions and a broader substrate scope compared to traditional halo-pyridines. This application note provides a comprehensive guide to understanding and implementing SNAr reactions on 4-triflylpyridine, a versatile and highly reactive building block for the synthesis of 4-substituted pyridines.

Mechanistic Insights: The SNAr Pathway on 4-Triflylpyridine

The SNAr reaction of 4-triflylpyridine proceeds through a well-established two-step addition-elimination mechanism.

-

Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile at the C4 position of the pyridine ring, which bears the triflyl leaving group. This attack disrupts the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the ring and, crucially, onto the electronegative nitrogen atom, which provides significant stabilization.

-

Elimination of the Leaving Group and Restoration of Aromaticity: In the second step, the aromaticity of the pyridine ring is restored by the expulsion of the triflate anion, a very stable leaving group. This elimination step is typically fast and irreversible, driving the reaction to completion.

Caption: The two-step addition-elimination mechanism of SNAr on 4-triflylpyridine.

Comparative Reactivity: The Triflyl Advantage

The choice of leaving group is a critical factor in the success of an SNAr reaction. While fluoride is often the most reactive halide leaving group in SNAr reactions (F > Cl ≈ Br > I), the triflyl group generally surpasses even fluoride in its leaving group ability.

| Leaving Group | Relative Reactivity | Key Advantages | Disadvantages |

| Triflyl (-OTf) | Very High | Excellent leaving group ability, allows for mild reaction conditions, broad nucleophile scope. | Can be more expensive than halides. |

| Fluoride (-F) | High | Good reactivity, often better than other halogens. | Can be challenging to introduce onto the pyridine ring. |

| Chloride (-Cl) | Moderate | Readily available starting materials. | Often requires higher temperatures and stronger bases. |

| Bromide (-Br) | Moderate | Similar to chloride in reactivity. | Can be less reactive than chloride in some cases. |

This enhanced reactivity of the triflyl group translates to several practical benefits in the laboratory:

-

Milder Reaction Conditions: Reactions can often be conducted at lower temperatures, which is beneficial for substrates with sensitive functional groups.

-

Broader Nucleophile Scope: A wider range of weak nucleophiles can be successfully employed.

-

Faster Reaction Times: The high reactivity can lead to shorter reaction times, improving overall efficiency.

Experimental Protocols: A Practical Guide

The following protocols provide a general framework for conducting SNAr reactions on 4-triflylpyridine with common classes of nucleophiles.

General Considerations:

-

Solvents: Anhydrous polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Acetonitrile (MeCN), and Tetrahydrofuran (THF) are typically used to facilitate the reaction and stabilize the charged intermediate.

-

Base: A non-nucleophilic base is often required to deprotonate the nucleophile or to scavenge the triflic acid byproduct. Common choices include triethylamine (TEA), diisopropylethylamine (DIPEA), or inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).

-

Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is good practice to prevent side reactions, especially when using sensitive reagents.

Protocol 1: SNAr with Amine Nucleophiles

This protocol describes a general procedure for the reaction of 4-triflylpyridine with a primary or secondary amine.

Materials:

-

4-Triflylpyridine (1.0 eq)

-

Amine nucleophile (1.0 - 1.2 eq)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 - 2.0 eq)

-

Anhydrous DMF or DMSO

Procedure:

-

To a solution of 4-triflylpyridine in anhydrous DMF, add the amine nucleophile.

-

Add the base (TEA or DIPEA) to the reaction mixture.

-

Stir the reaction at room temperature or heat to 50-80 °C, monitoring the progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: SNAr with Thiol Nucleophiles

This protocol outlines a general procedure for the reaction of 4-triflylpyridine with a thiol.

Materials:

-

4-Triflylpyridine (1.0 eq)

-

Thiol nucleophile (1.0 - 1.2 eq)

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq)

-

Anhydrous DMF or MeCN

Procedure:

-

To a suspension of the base (K₂CO₃ or Cs₂CO₃) in anhydrous DMF, add the thiol nucleophile and stir for 10-15 minutes at room temperature.

-

Add a solution of 4-triflylpyridine in anhydrous DMF to the mixture.

-

Stir the reaction at room temperature or heat as necessary, monitoring by TLC or LC-MS.

-

Once the reaction is complete, filter off the inorganic salts and dilute the filtrate with water.

-